[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyloxy group at the 4’-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its biphenyl core can mimic the structure of certain biological molecules, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- are being investigated for their potential therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for use in electronic devices and other high-tech applications .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(decyloxy)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- lies in its undecyloxy group, which provides increased hydrophobicity compared to its shorter alkyl chain analogs. This increased hydrophobicity can enhance its interactions with hydrophobic pockets in proteins, making it a more potent modulator of protein activity .
Properties
CAS No. |
72928-29-1 |
---|---|
Molecular Formula |
C24H31NO |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-(4-undecoxyphenyl)benzonitrile |
InChI |
InChI=1S/C24H31NO/c1-2-3-4-5-6-7-8-9-10-19-26-24-17-15-23(16-18-24)22-13-11-21(20-25)12-14-22/h11-18H,2-10,19H2,1H3 |
InChI Key |
BWRJKFPLVHZYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.